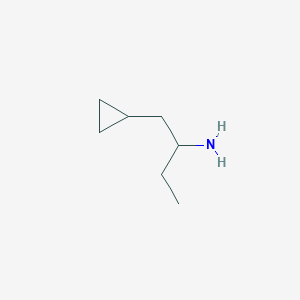

1-Cyclopropylbutan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Cyclopropylbutan-2-amine” is a chemical compound with the CAS Number: 910383-54-9 . It has a molecular weight of 113.2 and is typically in liquid form .

Physical And Chemical Properties Analysis

“1-Cyclopropylbutan-2-amine” is a liquid at room temperature . The specific physical and chemical properties such as boiling point, melting point, and solubility are not mentioned in the search results.

Wissenschaftliche Forschungsanwendungen

Morphology-Tuned Catalytic Activity

Research demonstrates the use of catalysts in the reductive amination of cyclopentanone, a process relevant for the production of amines like cyclopentylamine. This process is crucial in synthesizing various natural products and medicines, highlighting the potential role of 1-Cyclopropylbutan-2-amine in similar catalytic reactions (Guo et al., 2019).

Enantioselective Synthesis

Another application is observed in the synthesis of bicyclo[1.1.1]pentan-1-amine, a compound with significant medicinal chemistry interest. The enantioselective synthesis of this compound and related structures demonstrates the relevance of 1-Cyclopropylbutan-2-amine in creating biologically active compounds (Goh et al., 2014).

Polymer Microstructure Modification

The interaction of tetramethylethylenediamine with butadiene anionic polymerization models in cyclopentane, resulting in various polybutadiene microstructures, is another notable application. This area of study could implicate 1-Cyclopropylbutan-2-amine in the modification of polymer structures for industrial purposes (Werbowyj et al., 1986).

CuH-Catalyzed Hydroamination

A significant application is found in the CuH-catalyzed hydroamination process, where amine-substituted cyclobutanes and cyclopropanes, including structures similar to 1-Cyclopropylbutan-2-amine, are synthesized. This process is critical for producing compounds with multiple substituents and stereocenters, relevant in biologically active compounds (Feng et al., 2019).

Synthesis of Free Radical Scavengers

The synthesis of compounds like 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines illustrates another application. Such compounds, which could potentially include 1-Cyclopropylbutan-2-amine derivatives, may act as free radical scavengers, suggesting therapeutic applications in diseases involving free radicals (Muhi-Eldeen & Hassan, 2017).

Strain-Release Heteroatom Functionalization

The development of methods for strain-release heteroatom functionalization, utilizing strained C–C and C–N bonds, is a significant area. This method, potentially involving 1-Cyclopropylbutan-2-amine, is crucial for incorporating small, strained ring systems into molecules, with applications in bioconjugation and peptide labeling (Lopchuk et al., 2017).

Safety And Hazards

The safety information for “1-Cyclopropylbutan-2-amine” includes several hazard statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

1-cyclopropylbutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-7(8)5-6-3-4-6/h6-7H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXKPIBKDPHVEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropylbutan-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate](/img/structure/B2833090.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2833095.png)

![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B2833096.png)

![Ethyl 2-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2833104.png)

![Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate](/img/structure/B2833108.png)

![2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2833109.png)